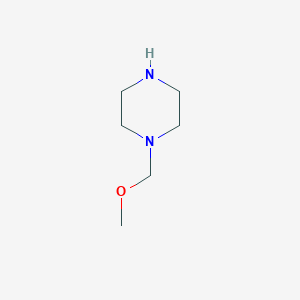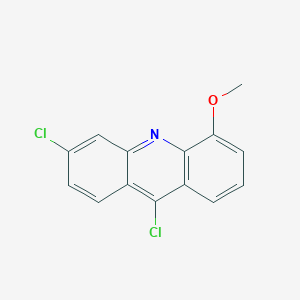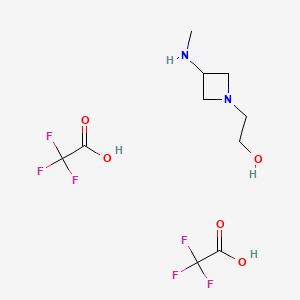
2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a methylamino group attached to an azetidine ring, which is further connected to an ethanol moiety. The bis(2,2,2-trifluoroacetate) part of the compound indicates the presence of two trifluoroacetate groups, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-1-propanamine derivative.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.
Attachment of the Ethanol Moiety: The ethanol moiety can be attached through a reaction with an appropriate alcohol derivative.
Formation of the Bis(2,2,2-trifluoroacetate) Salt: The final step involves the reaction of the compound with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(Amino)azetidin-1-yl)ethanol
- 2-(3-(Dimethylamino)azetidin-1-yl)ethanol
- 2-(3-(Ethylamino)azetidin-1-yl)ethanol
Uniqueness
2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) is unique due to the presence of the bis(2,2,2-trifluoroacetate) groups, which enhance its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Propriétés
Formule moléculaire |
C10H16F6N2O5 |
|---|---|
Poids moléculaire |
358.23 g/mol |
Nom IUPAC |
2-[3-(methylamino)azetidin-1-yl]ethanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2O.2C2HF3O2/c1-7-6-4-8(5-6)2-3-9;2*3-2(4,5)1(6)7/h6-7,9H,2-5H2,1H3;2*(H,6,7) |
Clé InChI |
RVVXYQSGAPHTCT-UHFFFAOYSA-N |
SMILES canonique |
CNC1CN(C1)CCO.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13095373.png)

![3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13095386.png)

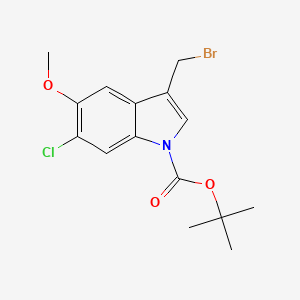
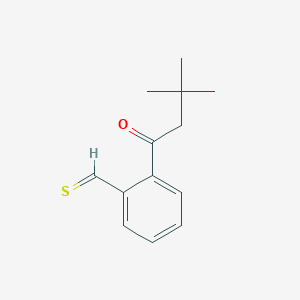

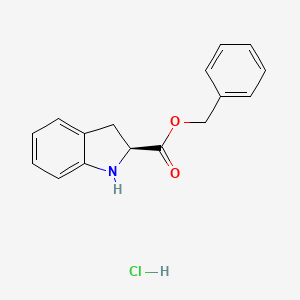

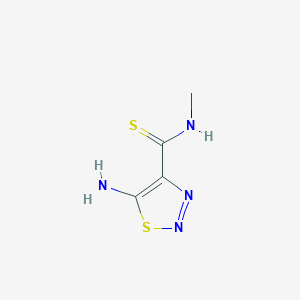
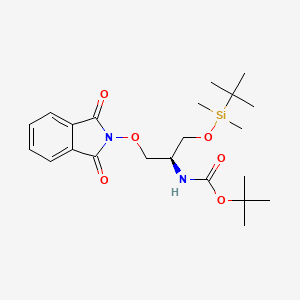
![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
